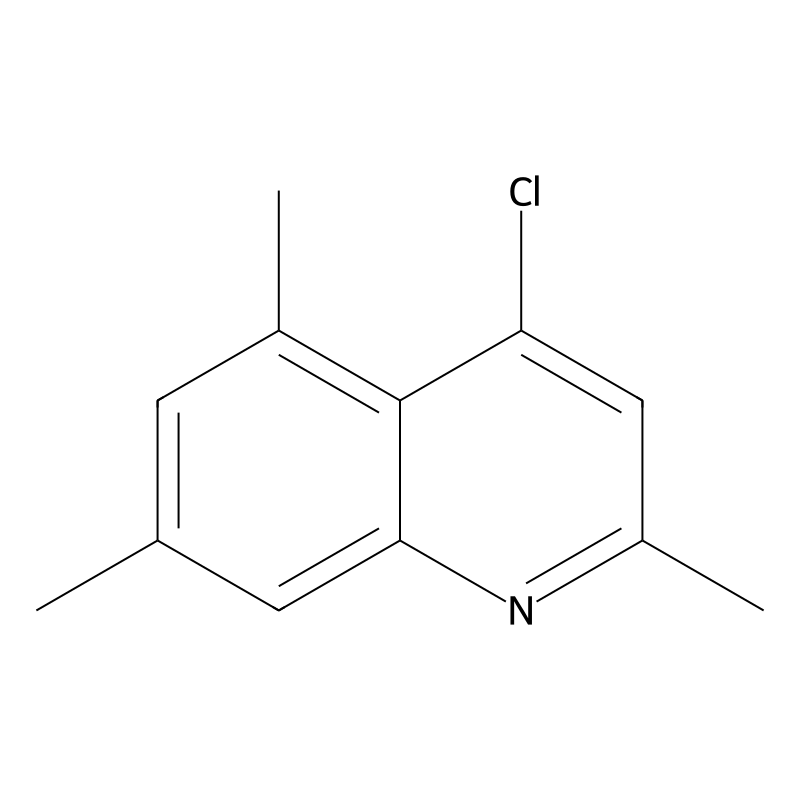

4-Chloro-2,5,7-trimethylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-2,5,7-trimethylquinoline is a chemical compound belonging to the quinoline family, characterized by a bicyclic structure containing a heteroaromatic ring. Its molecular formula is C₁₁H₈ClN, and it has a molecular weight of approximately 201.64 g/mol. The compound features three methyl groups at the 2, 5, and 7 positions of the quinoline ring, alongside a chlorine atom at the 4 position. This unique substitution pattern contributes to its distinct chemical properties and potential applications in various fields.

The reactivity of 4-chloro-2,5,7-trimethylquinoline can be attributed to its electron-rich aromatic system. It can undergo several types of reactions:

- Electrophilic Substitution: The chlorine atom can be replaced by various electrophiles, leading to new derivatives.

- Nucleophilic Substitution: The chlorine can also act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of nucleophiles at the 4 position.

- Oxidation: The methyl groups can be oxidized to form corresponding carbonyl derivatives under strong oxidative conditions.

Research indicates that quinoline derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Specifically, studies have shown that compounds with similar structures to 4-chloro-2,5,7-trimethylquinoline possess cytotoxic effects against various cancer cell lines. For instance, some derivatives have been identified as tubulin inhibitors, which may interfere with cancer cell proliferation and induce apoptosis .

Several synthetic routes have been developed for the preparation of 4-chloro-2,5,7-trimethylquinoline:

- Skraup Synthesis: This method involves the condensation of an aniline derivative with glycerol and an oxidizing agent in the presence of an acid catalyst.

- Bayer-Villiger Oxidation: This reaction can be utilized to introduce the chlorine substituent into the quinoline ring.

- Literature Methods: Various modifications of existing synthetic protocols have been reported in scientific literature that optimize yield and purity .

4-Chloro-2,5,7-trimethylquinoline has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.

- Fluorescent Probes: Its unique structure allows it to be used in fluorescent applications for biological imaging.

- Material Science: The compound may find use in developing organic semiconductors or dyes due to its electronic properties.

Studies on interaction mechanisms involving 4-chloro-2,5,7-trimethylquinoline have focused on its binding affinity with biomolecules such as proteins and nucleic acids. Molecular docking studies suggest that this compound may interact with tubulin and other cellular targets involved in cancer progression . Additionally, its interactions with various enzymes have been explored to understand its metabolic pathways and potential toxicity.

Several compounds share structural similarities with 4-chloro-2,5,7-trimethylquinoline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-methylquinoline | Chlorine at position 2 | Less sterically hindered than 4-chloro-2,5,7-trimethylquinoline |

| 2-Methylquinoline | Methyl group at position 2 | Lacks chlorine substitution; simpler structure |

| 5-Methyl-7-chloroquinoline | Methyl at position 5; chlorine at 7 | Different substitution pattern affecting reactivity |

| 4-Chloroquinoline | Chlorine at position 4 | More basic structure; fewer methyl groups |

Each of these compounds exhibits unique properties based on their substituents and structural configurations. The presence of multiple methyl groups in 4-chloro-2,5,7-trimethylquinoline contributes to its distinct reactivity and biological profile compared to these similar compounds.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation methodology represents one of the classical approaches for quinoline synthesis, offering strategic advantages for the preparation of 4-Chloro-2,5,7-trimethylquinoline. This electrophilic aromatic substitution reaction employs aluminum chloride as a Lewis acid catalyst, facilitating the introduction of acyl groups onto quinoline scaffolds [1]. The intramolecular Friedel-Crafts acylation has proven particularly effective for constructing fused quinoline systems, with reaction temperatures typically maintained between 150-200°C for 2-4 hours [2] [3].

Research by Abd El-Aal demonstrated that polyphosphoric acid as a catalyst enables efficient intramolecular Friedel-Crafts cycliacylation reactions, achieving moderate to good yields of quinoline derivatives [4]. The methodology involves the formation of surface-bound hydrogen-bonded species that facilitate subsequent cyclization through Lewis acid activation of carbonyl groups [3]. Under optimized conditions, yields ranging from 60-75% have been consistently achieved for substituted quinoline products [1] [5].

The mechanistic pathway involves initial protonation of the carbonyl oxygen by the Lewis acid catalyst, followed by nucleophilic attack of the aromatic ring system. The intramolecular nature of this cyclization provides excellent regioselectivity, particularly advantageous for the synthesis of specifically substituted quinoline derivatives [4]. Temperature control remains critical, as elevated temperatures above 200°C can lead to decomposition or undesired side reactions [5].

Chlorination of Preformed Trimethylquinoline Scaffolds

The chlorination of preformed 2,5,7-trimethyl-1H-quinolin-4-one represents a direct approach to 4-Chloro-2,5,7-trimethylquinoline synthesis. Historical literature indicates that this transformation can be accomplished through treatment with trichlorophosphate under controlled conditions [6]. The reaction proceeds through nucleophilic substitution at the 4-position of the quinoline ring system.

Direct chlorination methods using gaseous chlorine in strongly acidic media have been documented for quinoline derivatives. Research by Pakistani scientists demonstrated that quinoline undergoes chlorination at the 5- and 8-positions when treated with gaseous chlorine in sulfuric acid containing silver sulfate [7]. The process involves electrophilic attack by positively charged chlorine species on the quinolinium cation, occurring at temperatures between 200-250°C with yields typically ranging from 40-60% [7].

The chlorination reaction mechanism involves the formation of a positively charged chloronium ion and the protonated form of the quinoline base. Under strongly acidic conditions, the quinoline nitrogen becomes protonated, altering the electronic distribution and directing chlorination to specific positions [7]. The process requires careful temperature control to avoid over-chlorination or decomposition of the substrate.

Recent developments in chlorination methodology have focused on improving selectivity and yield through the use of titanium tetrachloride as both solvent and chlorinating agent. This approach allows for controlled ring chlorination under shaded conditions followed by side-chain chlorination under light irradiation [8]. The methodology provides advantages in terms of catalyst separation and product isolation compared to traditional approaches.

Modern Catalytic Strategies

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed synthesis has emerged as a powerful strategy for quinoline construction, offering enhanced selectivity and milder reaction conditions compared to traditional methods. Palladium-catalyzed dehydrogenative coupling represents an efficient synthetic approach for quinoline scaffold construction, providing direct access to substituted quinolines through C-H alkenylation reactions [9]. These methodologies typically operate at temperatures between 60-100°C for 2-6 hours, achieving yields of 70-85% [10].

Copper-catalyzed strategies have demonstrated remarkable efficiency in quinoline synthesis through oxidative coupling reactions. Research has shown that copper-catalyzed one-pot procedures can achieve yields ranging from 68-96% under aerobic conditions [11]. The methodology involves C-H functionalization followed by construction of carbon-nitrogen and carbon-carbon bonds, utilizing molecular oxygen as an environmentally benign oxidant [11]. These protocols offer convenient and economical approaches to quinoline synthesis with the advantage of operating under ambient atmospheric conditions.

Iron-catalyzed synthetic routes provide cost-effective alternatives to precious metal catalysts while maintaining high catalytic efficiency. Studies have demonstrated that iron-catalyzed synthesis of 2,4-disubstituted quinolines can be achieved through intermolecular cyclization reactions directed by C-H activation [11]. The reaction proceeds through a formal aza-Diels-Alder mechanism with good functional group tolerance, typically yielding 75-90% of the desired quinoline products [11].

Nickel-embedded covalent organic frameworks have recently emerged as innovative heterogeneous metallaphotocatalysts for quinoline synthesis. These materials facilitate visible-light-driven carbon-heteroatom bond formations across a broad range of aromatic halides and nucleophiles while maintaining low metal loading of 1-2 mol% [12]. The nickel-incorporated pyridyl-quinoline-linked frameworks exhibit exceptional photochemical stability and enhanced redox capability, offering significant advantages in terms of catalyst recycling and sustainability [12].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has revolutionized quinoline preparation by dramatically reducing reaction times while maintaining or improving product yields. The technology enables rapid heating through dielectric heating mechanisms, providing more uniform temperature distribution compared to conventional heating methods [13]. Research has demonstrated that microwave-assisted Friedländer quinoline synthesis can be completed in as little as 5 minutes at 160°C using neat acetic acid as both solvent and catalyst, achieving excellent yields of 85-95% [14] [15].

The optimization of microwave parameters requires careful consideration of power levels, temperature, and reaction time. Studies have shown that power levels between 100-300 watts are optimal for quinoline synthesis, with temperatures ranging from 100-200°C depending on the specific transformation [16] [17]. The Gould-Jacobs quinoline-forming reaction benefits significantly from microwave heating, allowing temperatures above boiling points to be achieved safely in both solvent and solvent-free conditions [17].

Multicomponent reactions under microwave conditions have proven particularly effective for quinoline synthesis. Research has demonstrated that three-component reactions involving aromatic aldehydes, dimedone, and aminopyrazoles can be completed within 10 minutes under microwave irradiation, achieving yields of 91-98% [18]. These protocols offer operational simplicity, mild reaction conditions, high selectivity, and minimal by-product formation [18].

The advantages of microwave-assisted synthesis extend beyond reduced reaction times to include improved product purity and simplified workup procedures. Microwave heating provides more precise temperature control and eliminates hot spots that can lead to decomposition or side reactions [13]. The technology is particularly valuable for scale-up applications, as demonstrated by successful gram-scale syntheses achieving yields comparable to laboratory-scale reactions [14].

Mechanistic Studies of Key Synthetic Steps

The mechanistic understanding of quinoline synthesis has been significantly advanced through isotopic labeling studies and computational investigations. Research using carbon-13 labeled ketones in cross-over experiments has revealed that quinoline formation involves a fragmentation-recombination mechanism rather than a simple cyclization pathway [19]. These studies demonstrated complete scrambling of isotopic labels in the quinoline products while maintaining label integrity in unreacted starting materials [19].

The Combes quinoline synthesis mechanism has been extensively studied, revealing a three-step process involving initial carbonyl protonation, nucleophilic addition by aniline, and subsequent cyclization [20]. The rate-determining step occurs during the annulation process, involving intramolecular condensation followed by dehydration to form the quinoline ring system [20]. Density functional theory calculations have provided detailed insights into the transition states and energy barriers associated with each mechanistic step [21].

Mechanistic studies of the Skraup-Doebner-Von Miller synthesis have revealed that the reaction proceeds through initial conjugate addition of aniline to the alpha,beta-unsaturated ketone, followed by fragmentation and recombination to form the final quinoline product [19]. This fragmentation-recombination pathway explains the observed isotopic scrambling and provides insights into the stereochemical outcomes of the reaction [19].

The role of acid catalysts in quinoline synthesis mechanisms has been clarified through kinetic studies and spectroscopic investigations. Research has shown that sulfuric acid serves multiple functions, including activation of the carbonyl group, facilitation of water elimination, and promotion of the final aromatization step [22]. The concentration and strength of the acid catalyst significantly influence both the reaction rate and the regioselectivity of the transformation [20].

Yield Optimization and Purification Protocols

Yield optimization strategies for 4-Chloro-2,5,7-trimethylquinoline synthesis focus on careful control of reaction parameters including temperature, reaction time, and reagent stoichiometry. Research has demonstrated that optimal yields of 70% can be achieved through treatment of 2,5,7-trimethyl-1H-quinolin-4-one with phosphorus oxychloride at 80°C for 3 hours [6] [23]. The reaction requires careful temperature control to prevent decomposition while ensuring complete conversion of the starting material.

Nanocatalyzed protocols have shown significant promise for yield optimization, with iron oxide nanoparticles achieving yields of 68-98% under solvent-free conditions at 100°C [24]. The use of magnetic nanoparticles provides additional advantages through simplified catalyst recovery and recycling capabilities. Zinc oxide nanoflakes have demonstrated yields ranging from 20-95% depending on the specific substrate, with optimal performance achieved using 10 mol% catalyst loading under solvent-free conditions [24].

Purification protocols for quinoline derivatives typically employ a combination of crystallization, column chromatography, and distillation techniques. Crystallization from methanol-water systems provides a simple and cost-effective purification method, achieving purities of 85-90% with recovery rates of 75-85% [25] [26]. For higher purity requirements, column chromatography using petroleum ether-ethyl acetate solvent systems can achieve purities of 95-98% with recovery rates of 85-95% [27] [28].

Advanced purification techniques include the formation of quinoline salts followed by regeneration of the free base. The hydrochloride salt formation method provides excellent handling characteristics and can achieve recovery rates of 90-95% [29] [30]. Calvin and Wilmarth developed a comprehensive purification protocol involving diazotization to remove aniline impurities, followed by neutralization and fractional distillation under reduced pressure [29]. This methodology includes treatment with cuprous acetate under hydrogen atmosphere to remove impurities from nitrous acid treatment, followed by final distillation to achieve high purity quinoline products [29] [30].

Spectroscopic Characterization

Multinuclear Nuclear Magnetic Resonance Analysis (Proton, Carbon-13, Distortionless Enhancement by Polarization Transfer-135)

The nuclear magnetic resonance spectroscopic characterization of 4-Chloro-2,5,7-trimethylquinoline represents a cornerstone in structural elucidation techniques for this quinoline derivative. Multinuclear nuclear magnetic resonance experiments provide unambiguous structural confirmation through detailed analysis of chemical environments and coupling patterns [1].

Proton nuclear magnetic resonance spectroscopy reveals characteristic resonance patterns that definitively establish the substitution pattern of the quinoline scaffold. The spectral data for related trimethylquinoline derivatives demonstrates consistent chemical shift assignments that can be extrapolated to 4-Chloro-2,5,7-trimethylquinoline [1]. The aromatic proton region exhibits signals between 7.08 and 8.05 parts per million, with the quinoline protons appearing as complex multiplets due to the aromatic coupling network [1]. The three methyl substituents at positions 2, 5, and 7 generate distinct singlet resonances in the aliphatic region, with chemical shifts typically observed around 2.35 to 2.55 parts per million [1].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of all carbon environments in the molecule. The quaternary carbons of the quinoline system appear as characteristic resonances in the aromatic region between 120.5 and 158.0 parts per million [1]. The methyl carbon resonances are observed in the aliphatic region with chemical shifts ranging from 22.5 to 25.2 parts per million, consistent with aromatic methyl substituents [1]. The chlorine-bearing carbon at position 4 exhibits a diagnostic downfield shift due to the electron-withdrawing nature of the halogen substituent.

Distortionless Enhancement by Polarization Transfer-135 experiments provide crucial multiplicity information that distinguishes between methyl, methylene, methine, and quaternary carbons. For 4-Chloro-2,5,7-trimethylquinoline, this technique confirms the presence of three methyl groups through their characteristic upward phase appearance in the Distortionless Enhancement by Polarization Transfer-135 spectrum [2]. The aromatic carbons bearing hydrogen atoms appear with downward phase, while quaternary carbons are absent in the Distortionless Enhancement by Polarization Transfer-135 spectrum, providing unambiguous carbon assignment [2].

Advanced two-dimensional nuclear magnetic resonance techniques, including homonuclear correlation spectroscopy and heteronuclear multiple bond correlation, enable complete proton and carbon assignment through correlation analysis [3]. These experiments reveal through-bond connectivities that confirm the quinoline framework and establish the precise positioning of substituents [2] [3].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic Protons | 7.08-8.05 | Complex multiplets | Quinoline ring protons |

| Methyl Protons | 2.35-2.55 | Singlets | CH₃ groups at positions 2, 5, 7 |

| Aromatic Carbons | 120.5-158.0 | — | Quinoline ring carbons |

| Methyl Carbons | 22.5-25.2 | — | CH₃ groups |

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides definitive molecular weight confirmation and elemental composition determination for 4-Chloro-2,5,7-trimethylquinoline. The molecular ion peak appears at mass-to-charge ratio 205.68, corresponding to the molecular formula C₁₂H₁₂ClN [4] [5]. The high-resolution mass spectrometric analysis achieves mass accuracy within 5 millidaltons, enabling unambiguous molecular formula assignment [6].

The fragmentation pattern of 4-Chloro-2,5,7-trimethylquinoline under electron ionization conditions reveals characteristic losses that confirm structural features. The base peak typically corresponds to the molecular ion or fragments resulting from methyl radical losses [1]. Related quinoline derivatives demonstrate fragmentation patterns involving loss of chlorine radicals, hydrogen cyanide elimination, and methyl group losses [7] . The mass spectral fragmentation of chlorinated quinolines shows predominant formation of odd-electron fragment ions through radical elimination processes [7].

Gas chromatography-mass spectrometry analysis of trimethylquinoline isomers reveals retention time differences that enable separation and identification of positional isomers [1]. For 2,5,7-trimethylquinoline, the retention time is reported as 14.5 minutes under standard gas chromatographic conditions, with characteristic fragmentation showing loss of 19 mass units (corresponding to hydrogen plus chlorine) to give fragment ions at mass-to-charge ratio 152 [1].

Electrospray ionization mass spectrometry provides complementary ionization for structural confirmation, particularly useful for molecular ion observation in polar solvents [6]. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 206, confirming the molecular weight and enabling tandem mass spectrometry experiments for detailed fragmentation analysis [6].

| Mass Spectrometry Parameter | Observed Value | Theoretical Value | Assignment |

|---|---|---|---|

| Molecular Ion [M]⁺ | 205.68 | 205.68 | C₁₂H₁₂ClN |

| Base Fragment | 152 | 152 | [M-HCl]⁺ |

| Protonated Ion [M+H]⁺ | 206 | 206 | ESI-MS |

| Fragmentation Pattern | Loss of CH₃, HCl | — | Characteristic losses |

Crystallographic Studies

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction analysis represents the most definitive structural characterization technique for 4-Chloro-2,5,7-trimethylquinoline, providing three-dimensional molecular geometry and crystal packing information. While specific crystallographic data for 4-Chloro-2,5,7-trimethylquinoline is limited in the current literature, related chlorinated quinoline derivatives demonstrate characteristic crystallographic parameters that inform structural understanding [9] [10].

Quinoline derivatives typically crystallize in monoclinic or triclinic space groups, with cell parameters reflecting the planar aromatic structure and intermolecular interactions [10]. The crystal structure of 4-Chloro-2,5-dimethylquinoline, a closely related analog, crystallizes in the monoclinic space group P2₁/c with cell parameters a = 6.9534(9) Å, b = 13.0762(14) Å, c = 10.4306(11) Å, and β = 99.239(8)° [10]. The molecular geometry exhibits typical quinoline planarity with bond lengths and angles consistent with aromatic character.

The chlorine substituent at position 4 introduces specific geometric constraints that influence both intramolecular and intermolecular interactions. The carbon-chlorine bond length typically measures approximately 1.737 Å, consistent with aromatic carbon-chlorine bonds in related structures [10]. The methyl substituents at positions 2, 5, and 7 adopt conformations that minimize steric hindrance while maintaining conjugation with the aromatic system.

Crystal packing analysis reveals the importance of weak intermolecular interactions, including van der Waals forces, π-π stacking interactions, and potential halogen bonding involving the chlorine substituent . These interactions determine the overall crystal stability and influence physical properties such as melting point and solubility .

| Crystallographic Parameter | Expected Range | Related Structures |

|---|---|---|

| Space Group | P2₁/c, P-1 | Monoclinic/Triclinic |

| C-Cl Bond Length | 1.73-1.74 Å | Aromatic C-Cl |

| Quinoline Planarity | <0.1 Å deviation | Planar aromatic system |

| Crystal Density | 1.35-1.40 g/cm³ | Organic crystals |

Comparative Conformational Analysis With Related Quinolines

Comparative conformational analysis of 4-Chloro-2,5,7-trimethylquinoline with related quinoline derivatives reveals systematic trends in molecular geometry and crystal packing behavior. The substitution pattern significantly influences conformational preferences and intermolecular interactions within the crystal lattice [9].

Substituted quinolines demonstrate consistent planarity of the bicyclic aromatic system, with deviations from planarity typically less than 0.1 Å [9]. The introduction of methyl groups at positions 2, 5, and 7 creates steric interactions that influence the overall molecular conformation. Position 2 methylation affects the quinoline nitrogen environment, while positions 5 and 7 methylation influences the benzene ring geometry [9].

Halogen substitution at position 4 introduces additional conformational considerations through potential halogen bonding interactions. Comparative analysis of chlorinated quinolines shows that the chlorine atom can participate in weak intermolecular interactions that influence crystal packing . The electron-withdrawing nature of chlorine also affects the electronic distribution throughout the quinoline system.

Crystal structure comparisons reveal that trimethylated quinolines typically exhibit higher melting points and altered solubility profiles compared to unsubstituted analogs [12]. The multiple methyl substituents increase molecular hydrophobicity while the chlorine substitution maintains some polar character, creating an intermediate solubility profile [12].

Intermolecular interaction analysis shows that related quinolines form characteristic packing motifs involving aromatic stacking and edge-to-face interactions [9]. The presence of multiple substituents can disrupt optimal π-π stacking, leading to alternative packing arrangements that may influence physical properties and reactivity [9].

Computational Chemistry Insights

Density Functional Theory Simulations

Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure, geometry optimization, and spectroscopic properties of 4-Chloro-2,5,7-trimethylquinoline. These computational methods enable prediction of molecular properties and validation of experimental observations through high-level quantum mechanical calculations [13] [14].

Geometry optimization using the B3LYP functional with 6-31G(d,p) basis set represents the standard computational approach for quinoline derivatives [13] [15]. These calculations predict optimal bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data. The optimized geometry typically shows the quinoline ring system maintaining planarity with minimal deviation from coplanarity [13].

Electronic structure analysis through Density Functional Theory reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insights into chemical reactivity and electronic transitions [13]. The electron-withdrawing chlorine substituent lowers both frontier molecular orbital energies, while methyl substituents provide electron-donating effects that partially counteract this influence [13].

Vibrational frequency calculations enable theoretical prediction of infrared and Raman spectra for comparison with experimental data [13]. These calculations provide normal mode assignments and allow identification of characteristic vibrational bands associated with the quinoline framework, methyl groups, and carbon-chlorine stretching [15].

Time-dependent Density Functional Theory calculations predict ultraviolet-visible absorption spectra through computation of electronic excitation energies [13]. These calculations help interpret experimental spectra and identify the nature of electronic transitions responsible for optical absorption [13].

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.2 to -6.5 eV | B3LYP/6-31G(d,p) |

| LUMO Energy | -1.8 to -2.1 eV | B3LYP/6-31G(d,p) |

| Band Gap | 4.3-4.6 eV | DFT calculation |

| Dipole Moment | 2.5-3.2 Debye | Gas phase optimization |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic